Endochin

概要

説明

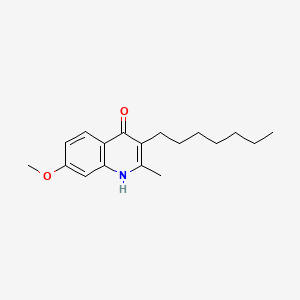

Endochin is an organic compound with the molecular formula C18H25NO2. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a heptyl group at the 3-position, a hydroxy group at the 4-position, a methoxy group at the 7-position, and a methyl group at the 2-position of the quinoline ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Endochin can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

化学反応の分析

Types of Reactions

Endochin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline-4-one derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

科学的研究の応用

Antimalarial Activity

Endochin has shown significant promise as an antimalarial agent. Initial studies indicated its potent activity against Plasmodium falciparum, with IC50 values in the low nanomolar range . However, its clinical application was limited due to poor stability in mammalian systems.

Case Study: Structure-Activity Relationship (SAR) Studies

Recent SAR studies have led to the development of more stable and effective ELQs. For instance, ELQ-121 demonstrated a 100-fold improvement in potency against P. falciparum compared to this compound itself. This compound also exhibited enhanced metabolic stability and efficacy in vivo against P. yoelii in murine models .

Table 1: Comparative Efficacy of this compound and Its Derivatives

| Compound | IC50 (nM) | Stability | Efficacy in Vivo |

|---|---|---|---|

| This compound | Low | Poor | Not effective |

| ELQ-121 | <1 | High | Effective |

| ELQ-300 | <0.1 | Moderate | Effective |

Broader Parasitic Applications

Beyond malaria, this compound-like quinolones have shown efficacy against other apicomplexan parasites such as Toxoplasma gondii, Neospora caninum, and Babesia species. For example, ELQ-316 was reported to inhibit Toxoplasma gondii proliferation at sub-nanomolar concentrations and demonstrated effectiveness in murine models .

Case Study: Efficacy Against Toxoplasmosis

In a controlled study involving mice infected with Toxoplasma gondii, treatment with ELQ-316 resulted in a significant reduction in tachyzoite burden, showcasing its potential as a therapeutic agent for toxoplasmosis .

Future Directions and Research

The ongoing optimization of this compound analogs aims to enhance their pharmacokinetic properties while minimizing toxicity. Research is focused on developing compounds that can effectively target both liver and blood stages of malaria while being stable in mammalian systems.

Table 2: Future Research Focus Areas

| Focus Area | Description |

|---|---|

| Structural Modifications | Enhancing stability and potency |

| Combination Therapies | Synergistic effects with existing antimalarials |

| Expanded Spectrum of Activity | Targeting additional protozoan infections |

作用機序

The mechanism of action of Endochin involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

3-Heptyl-4-hydroxyquinoline: Lacks the methoxy and methyl groups.

4-Hydroxy-7-methoxyquinoline: Lacks the heptyl and methyl groups.

2-Methylquinoline: Lacks the heptyl, hydroxy, and methoxy groups.

Uniqueness

Endochin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

特性

CAS番号 |

354155-51-4 |

|---|---|

分子式 |

C18H25NO2 |

分子量 |

287.4 g/mol |

IUPAC名 |

3-heptyl-7-methoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C18H25NO2/c1-4-5-6-7-8-9-15-13(2)19-17-12-14(21-3)10-11-16(17)18(15)20/h10-12H,4-9H2,1-3H3,(H,19,20) |

InChIキー |

BCZRFDKLLBFOHJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |

正規SMILES |

CCCCCCCC1=C(NC2=C(C1=O)C=CC(=C2)OC)C |

外観 |

Solid powder |

Key on ui other cas no. |

4939-34-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-heptyl-4-hydroxy-7-methoxy-2-methylquinoline WR 7295 WR-7295 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。